

# Sample collection and preparation for Argon-39 analysis

Author: BenchChem Technical Support Team. Date: December 2025



## Application Notes and Protocols for Argon-39 Analysis

For Researchers, Scientists, and Drug Development Professionals

### Introduction

Argon-39 (<sup>39</sup>Ar) is a naturally occurring radioactive isotope of argon with a half-life of 269 years.[1][2] Its presence in the environment makes it a valuable tracer for dating environmental archives, particularly in the age range of 50 to 1,000 years, a gap not easily covered by other common radioisotopes like tritium (<sup>3</sup>H) and carbon-14 (<sup>14</sup>C).[1][2] This unique characteristic allows for applications in oceanography, glaciology, hydrology, and atmospheric studies. This document provides detailed application notes and protocols for the collection and preparation of samples for <sup>39</sup>Ar analysis, intended to guide researchers in obtaining high-quality data for their scientific investigations.

### **Applications of Argon-39 Analysis**

- Groundwater Dating: Determining the age of groundwater is crucial for managing water resources, understanding aquifer dynamics, and assessing contamination risks. <sup>39</sup>Ar dating helps to determine groundwater residence times and flow paths.[1][2]
- Oceanography: <sup>39</sup>Ar is used to study ocean circulation, ventilation, and mixing processes. By measuring the <sup>39</sup>Ar concentration in seawater, scientists can determine how long a water



mass has been isolated from the atmosphere.

- Glaciology and Ice Core Research: Air trapped in ice cores provides a direct sample of the past atmosphere. <sup>39</sup>Ar dating of this trapped air helps to establish a chronology for ice cores, providing insights into past climate and environmental conditions.
- Atmospheric Research: The concentration of <sup>39</sup>Ar in the atmosphere is relatively stable, providing a baseline for various studies.[3][4] Understanding its production and distribution contributes to our knowledge of atmospheric transport and cosmic ray fluxes.[5]

### **Data Presentation**

The following tables summarize key quantitative data for **Argon-39** analysis across different sample types.

Table 1: Typical Argon-39 Concentrations and Sample Requirements

| Sample Type     | Typical <sup>39</sup> Ar<br>Concentration | Required Sample<br>Volume (Gas) | Typical Raw<br>Sample Volume           |
|-----------------|-------------------------------------------|---------------------------------|----------------------------------------|
| Atmospheric Air | ~0.964 Bq/kg of<br>Argon[4][6]            | ~1-2 mL of pure Argon           | Varies based on collection method      |
| Groundwater     | Variable, dependent on age                | ~200 L of extracted gas[7]      | 3,000 - 5,000 gallons<br>(degassed)[7] |
| Ice Core        | Variable, dependent on age                | ~1-2 mL of pure Argon           | 4 - 8 kg of ice                        |

Table 2: Key Parameters for Argon-39 Analysis



| Parameter                             | Value                           | Reference |
|---------------------------------------|---------------------------------|-----------|
| Half-life of <sup>39</sup> Ar         | 269 years                       | [1][8]    |
| Beta-decay Endpoint Energy            | 565 keV                         | [8]       |
| Atmospheric <sup>39</sup> Ar/Ar Ratio | ~8.23 x 10 <sup>-16</sup>       | [9]       |
| Typical Counting Gas Mixture          | 90% Argon, 10% Methane<br>(P10) | [7]       |
| Typical Counting Pressure             | 10 atm                          | [7]       |

# Experimental Protocols Protocol 1: Groundwater Sample Collection

Objective: To collect dissolved gases from groundwater for <sup>39</sup>Ar analysis, minimizing atmospheric contamination.

#### Materials:

- Submersible pump
- Degasification system with a membrane contactor (e.g., Liqui-Cel)
- Vacuum pump
- Gas-tight sample collection bags (e.g., Tedlar bags)
- Compressed gas cylinders for sample transfer
- Field parameter monitoring equipment (pH, conductivity, temperature probes)
- Tubing and fittings

#### Procedure:

 Well Purging: Purge the well until field parameters (pH, specific conductance, and temperature) stabilize. This ensures that the water sample is representative of the aquifer.[7]



- System Setup: Connect the submersible pump outlet to the inlet of the degasification system. Connect the gas outlet of the membrane contactor to the vacuum pump, and the vacuum pump outlet to a gas sample bag. A schematic of the setup is shown below.
- System Purge: Run the vacuum pump to remove any atmospheric air from the degasification system and tubing before collecting the sample.[7]
- Sample Collection: Once the system is purged, attach a new, evacuated sample bag to the outlet of the vacuum pump. Begin pumping groundwater through the degasification system. The dissolved gases will be extracted into the gas phase and collected in the sample bag.
- Sample Volume: Collect approximately 200 liters of gas. This typically requires degassing between 3,000 and 5,000 gallons of groundwater and can take 5 to 8 hours, depending on the well's flow rate.[7]
- Sample Transfer: After collection, transfer the gas from the sample bag to a compressed gas cylinder in the field to prevent contamination during transport and storage.[7]
- Record Keeping: Document the well identification, date, time, volume of water degassed, and final gas volume.

## Protocol 2: Ice Core Sample Collection and Air Extraction

Objective: To extract ancient air trapped in ice cores for <sup>39</sup>Ar analysis, while minimizing contamination from modern air.

#### Materials:

- Ice core sections
- Clean, stainless-steel container with vacuum port
- Vacuum pump
- Heating mantle or water bath



- · Cryogenic trap (e.g., filled with activated charcoal)
- Liquid nitrogen
- · Gas sample cylinders

#### Procedure:

- Sample Preparation: In a cold room, carefully remove the outer layer of the ice core sections to eliminate potential surface contamination from modern air.
- Air Extraction Setup: Place the cleaned ice core sample (typically 4-8 kg) into the stainlesssteel container. Seal the container and connect it to a vacuum line with a cryogenic trap.
- Evacuation: Evacuate the container to remove any ambient air.
- Melting and Gas Release: Melt the ice sample by gently heating the container. As the ice melts, the trapped air bubbles are released.
- Gas Collection: The released gas is passed through the cryogenic trap, which is cooled with liquid nitrogen. The argon and other non-condensable gases are adsorbed onto the cold charcoal.
- Gas Transfer: After the entire ice sample has melted and the gas has been collected, the
  cryogenic trap is isolated from the melting container. The trap is then warmed to release the
  captured gases, which are subsequently transferred to a gas sample cylinder for storage and
  transportation to the analysis laboratory.

# Protocol 3: Atmospheric Air Sample Collection (General Protocol)

Objective: To collect a representative sample of atmospheric air for <sup>39</sup>Ar analysis.

#### Materials:

- High-pressure, clean, and evacuated gas cylinders
- Oil-free air compressor or pump



- · Stainless steel tubing and fittings
- Pressure gauge

#### Procedure:

- Site Selection: Choose a sampling location away from local sources of pollution or industrial emissions that could alter the atmospheric composition.
- System Preparation: Ensure all sampling components (cylinders, tubing, pump) are clean and free of contaminants. The collection cylinder must be evacuated to a high vacuum.
- Flushing: Before collecting the sample, flush the sampling line (tubing and pump) with ambient air for several minutes to ensure that the air being collected is representative of the atmosphere.
- Sample Collection: Connect the sampling line to the evacuated cylinder. Open the cylinder valve and use the pump to fill the cylinder to the desired pressure.
- Record Keeping: Record the date, time, location, and final pressure of the collected sample.

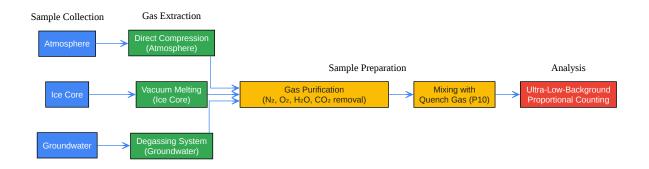
# Protocol 4: Sample Preparation for Proportional Counting

Objective: To purify the collected gas sample to extract argon and prepare it for analysis in an ultra-low-background proportional counter.

#### Materials:

- Gas purification system with:
  - Pressure Swing Adsorption (PSA) system for N<sub>2</sub> removal[7]
  - Titanium sponge getter furnace for O<sub>2</sub> and N<sub>2</sub> removal
  - Catalytic converter for O<sub>2</sub> removal (e.g., platinum catalyst with H<sub>2</sub>)[7]
  - Cryogenic traps for water and CO<sub>2</sub> removal




- Ultra-low-background proportional counter (ULBPC)
- P10 counting gas (90% Argon, 10% Methane) or pure methane for mixing[7]
- Mass spectrometer for purity analysis

#### Procedure:

- Initial Purification (Nitrogen Removal): Pass the gas sample through a Pressure Swing Adsorption (PSA) system to remove the bulk of the nitrogen. This process typically yields a gas mixture of 5-6% argon in oxygen.[7]
- Oxygen Removal: The remaining oxygen is removed through one of two methods:
  - Catalytic Combustion: The gas is mixed with hydrogen and passed over a heated platinum catalyst, converting oxygen to water, which is then cryogenically trapped.
  - Getter Purification: The gas is passed over a hot titanium sponge getter, which chemically sorbs both oxygen and nitrogen.
- Final Purification: The gas is further purified by passing it through a series of cold traps and getters to remove any remaining impurities such as water, carbon dioxide, and hydrogen.
- Purity Check: The purity of the extracted argon can be checked using a mass spectrometer.
- Counting Gas Preparation: The purified argon sample is mixed with a quench gas, typically methane, to create a P10 counting gas (90% argon, 10% methane).[7]
- Loading the Proportional Counter: The prepared counting gas is then carefully loaded into an ultra-low-background proportional counter to a specific pressure (e.g., 10 atm).[7] The counter is then placed in a shielded environment for counting.


### **Mandatory Visualization**





#### Click to download full resolution via product page

Caption: General workflow for Argon-39 analysis.



Click to download full resolution via product page

Caption: Groundwater sample collection workflow.



Click to download full resolution via product page

Caption: Ice core air extraction workflow.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. Methods for using argon-39 to age-date groundwater using ultra-low-background proportional counting [inis.iaea.org]
- 2. Methods for using argon-39 to age-date groundwater using ultra-low-background proportional counting PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [2302.14639] Precision Measurement of the Specific Activity of \$^{39}\$Ar in Atmospheric Argon with the DEAP-3600 Detector [arxiv.org]
- 5. [1902.09072] Cosmogenic production of \$^{39}\$Ar and \$^{37}\$Ar in argon [arxiv.org]
- 6. Isotopes of argon Wikipedia [en.wikipedia.org]
- 7. osti.gov [osti.gov]
- 8. pnnl.gov [pnnl.gov]
- 9. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Sample collection and preparation for Argon-39 analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1261546#sample-collection-and-preparation-for-argon-39-analysis]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com